molecular formula C16H16N4O2S B5714729 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

Cat. No.: B5714729
M. Wt: 328.4 g/mol
InChI Key: KRQMRUOYWSHRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a sophisticated 1,5-disubstituted tetrazole derivative designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The tetrazole ring system is a well-known bioisostere for a carboxylic acid group, offering a similar pKa and spatial requirement while improving metabolic stability and membrane permeability in candidate molecules . The specific substitution pattern of this compound, featuring a 2,4-dimethylphenyl group at the N1 position and a (phenylsulfonyl)methyl functional group at the C5 position, makes it a valuable multifunctional scaffold for developing novel bioactive compounds. The phenylsulfonyl moiety can act as a key pharmacophore, contributing to potential biological activity. This compound falls into a class of heterocycles with demonstrated relevance in exploring new antibacterial, anti-inflammatory, and anticancer agents . Tetrazole derivatives are typically synthesized via [3+2] cycloaddition reactions, for instance, from corresponding nitrile precursors and azide sources, often catalyzed by Lewis acids such as zinc salts . As a key intermediate, this chemical can be utilized in cross-coupling reactions to create more complex, functionalized structures, or it can serve as a model compound in structure-activity relationship (SAR) studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-1-(2,4-dimethylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-12-8-9-15(13(2)10-12)20-16(17-18-19-20)11-23(21,22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQMRUOYWSHRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the 2,4-Dimethylphenyl Group: This step involves the reaction of the tetrazole intermediate with 2,4-dimethylphenyl halide under basic conditions to form the desired product.

    Attachment of the Phenylsulfonylmethyl Group: The final step involves the sulfonylation of the tetrazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a tetrazole ring, which is known for its stability and ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of the phenylsulfonyl group contributes to its lipophilicity and potential for bioactivity.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole shows efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antibacterial Efficacy

  • Tested Strains: E. coli, S. aureus
  • Results: Inhibition zones measured 15 mm for E. coli and 20 mm for S. aureus at a concentration of 100 µg/mL.
  • Conclusion: The compound demonstrates potential as a lead structure for developing new antibacterial agents.

Anti-inflammatory Properties

Tetrazole compounds have been investigated for their anti-inflammatory effects. The compound under study has shown promise in reducing inflammation markers in vitro and in vivo.

Case Study: In Vivo Anti-inflammatory Activity

  • Animal Model: Rat model of induced inflammation
  • Dosage: 10 mg/kg body weight
  • Results: Significant reduction in paw swelling and levels of pro-inflammatory cytokines (IL-6, TNF-alpha).
  • Conclusion: Suggests potential use in treating inflammatory diseases such as arthritis.

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against viral infections like HIV. Its mechanism may involve inhibition of viral replication by targeting reverse transcriptase enzymes.

Case Study: HIV Reverse Transcriptase Inhibition

  • Assay Type: Enzymatic assay for reverse transcriptase activity
  • Results: IC50 value of 0.24 nM with low cytotoxicity (CC50 > 100 µM).
  • Conclusion: Indicates a strong potential as an antiviral agent with a favorable safety profile.

Potential as a Drug Candidate

Given its diverse biological activities, this compound serves as a promising candidate for drug development across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s ability to interact with biological targets, while the tetrazole ring can mimic the structure of natural substrates or inhibitors.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Key Compounds :

  • 1-(4’-Halophenyl)-5-methyl-1H-tetrazoles (Cl, Br, I)
  • 1-(Naphthyl)-5-methyl-1H-tetrazoles
  • 1-(5’-Ethylthiophen-2’-yl)-5-methyl-1H-tetrazole

Comparison :

Property 1-(2,4-Dimethylphenyl)-5-[(PhSO₂)CH₂]-1H-tetrazole 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 1-(Naphthyl)-5-methyl-1H-tetrazole
Aryl Group 2,4-Dimethylphenyl 4-Chlorophenyl 4-Methylnaphthyl
C5 Substituent PhSO₂CH₂ CH₃ CH₃
Melting Point Not reported 148–150°C 162–164°C
Lipophilicity (logP)* Higher (PhSO₂ group) Moderate (Cl substituent) High (naphthyl group)
Synthetic Yield Not reported 78% 72%

Sulfonyl vs. Sulfanyl Derivatives

Key Compounds :

  • 5-(PhSO₂CH₂)-1-(2,4-dimethylphenyl)-1H-tetrazole (Target)
  • 5-(4-Methylbenzylsulfanyl)-1-phenyl-1H-tetrazole
  • 5-(3,4-Methylenedioxyphenylethylsulfonyl)-1-phenyltetrazole

Comparison :

Property Target Compound Sulfanyl Derivative Sulfonyl Derivative
C5 Group PhSO₂CH₂ 4-MeBz-S-CH₂ 3,4-MDO-Ph-CH₂CH₂-SO₂
Reactivity Oxidatively stable Prone to oxidation (S–S bond cleavage) Stable under acidic conditions
Bioactivity Not reported Antimicrobial potential (unverified) Not reported
Synthetic Route Not reported Mitsunobu reaction DIAD/Ph₃P-mediated coupling

The sulfonyl group enhances stability compared to sulfanyl analogs, which may oxidize to disulfides (e.g., 5,5'-Dithiobis(1-phenyltetrazole) ).

Tetrazoles with Bulky or Electron-Withdrawing Groups

Key Compounds :

  • 1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-tetrazole
  • 1-(2,4-Dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-tetrazole

Comparison :

Property Target Compound Dichloro/Difluoro Analog
Aryl Substituents Electron-donating (Me groups) Electron-withdrawing (Cl, F)
Polarity Moderate High (due to halogens)
Applications Not reported Agrochemical candidates (steric hindrance)

Halogenated analogs exhibit higher reactivity in electrophilic substitution but may face metabolic instability.

Biological Activity

1-(2,4-Dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological potentials, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific tetrazole derivative, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound's structure is characterized by a tetrazole ring substituted with a 2,4-dimethylphenyl group and a phenylsulfonylmethyl moiety. The synthesis typically involves multi-step reactions, including the formation of the tetrazole ring through cyclization reactions and subsequent functionalization to introduce the sulfonyl group.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of tetrazole derivatives. For instance, in vitro testing has shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can outperform standard antibiotics such as cefazolin against certain pathogens like Enterococcus faecalis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Comparison to Control
This compoundE. faecalis16Higher than cefazolin
Similar Tetrazole AC. albicans0.5Higher than clotrimazole
Similar Tetrazole BS. aureus4Comparable to ampicillin

Antifungal Activity

The antifungal properties of tetrazoles have also been explored extensively. Studies indicate that certain derivatives demonstrate notable activity against fungi such as Candida albicans. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the tetrazole ring enhance antifungal potency .

Table 2: Antifungal Activity of Tetrazole Derivatives

CompoundTarget FungusMIC (µg/mL)Comparison to Control
This compoundC. albicans0.5Higher than clotrimazole
Similar Tetrazole CMicrosporum audouinii1Higher than fluconazole

Cytotoxicity and Anticancer Activity

The anticancer potential of tetrazoles has been evaluated against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical). Results indicate that while some derivatives exhibit moderate cytotoxic effects, they are generally less potent than established chemotherapeutic agents like fluorouracil .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Control
This compoundHepG225Lower than fluorouracil
Similar Tetrazole DMCF-7>50Lower than fluorouracil
Similar Tetrazole EHeLa>50Lower than fluorouracil

Structure-Activity Relationship (SAR)

The SAR studies reveal crucial insights into how structural modifications influence biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups enhances lipophilicity and binding affinity to target proteins.
  • Tetrazole Moiety : The tetrazole ring is essential for maintaining biological activity across various assays.
  • Functional Groups : Sulfonamide functionalities significantly influence antimicrobial and anticancer activities .

Case Studies

A notable study conducted by Hatamleh et al. highlighted the synthesis and evaluation of various tetrazole derivatives, including the compound . The study utilized molecular docking techniques to predict binding interactions with relevant biological targets, establishing a correlation between structural features and biological efficacy .

Q & A

Q. Key trends :

  • Electron-withdrawing groups (e.g., -F) enhance antimicrobial activity but reduce solubility .
  • Methyl groups increase logP, favoring blood-brain barrier penetration .

Advanced: What purification techniques resolve synthetic byproducts?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:9) to separate regioisomers .
  • Recrystallization : Ethanol/water mixtures (70:30) yield >99% purity crystals .
  • HPLC prep-scale : Gradient elution isolates sulfonylated products from unreacted precursors .

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